Ethyl 3,3-Dimethyl-4-Oxobutanoate: A Strategic Gem-Dimethyl Building Block
Ethyl 3,3-Dimethyl-4-Oxobutanoate: A Strategic Gem-Dimethyl Building Block
An in-depth technical guide on Ethyl 3,3-dimethyl-4-oxobutanoate , a specialized 1,4-dicarbonyl equivalent used in the synthesis of gem-dimethyl substituted heterocycles and pharmaceutical intermediates.
Executive Summary
Ethyl 3,3-dimethyl-4-oxobutanoate (CAS 50891-56-0) is a bifunctional aliphatic ester featuring a terminal aldehyde and a gem-dimethyl substitution at the
-
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The steric bulk of the methyl groups restricts conformational freedom, pre-organizing the molecule for cyclization reactions. This significantly accelerates the formation of heterocycles compared to unsubstituted analogs.
-
Metabolic Stability: The quaternary carbon center blocks
-oxidation and other common metabolic degradation pathways, often improving the half-life of drug candidates derived from this scaffold.
This guide details the physicochemical properties, validated synthesis protocols, and critical applications of CAS 50891-56-0 in modern drug development.[1]
Physicochemical Profile
| Property | Data | Source |
| CAS Number | 50891-56-0 | Chemical Abstracts Service |
| IUPAC Name | Ethyl 3,3-dimethyl-4-oxobutanoate | IUPAC |
| Molecular Formula | -- | |
| Molecular Weight | 158.20 g/mol | -- |
| SMILES | CCOC(=O)CC(C)(C)C=O | -- |
| Boiling Point | 72–74 °C @ 10 mmHg | Opitz et al. / ICIPE [1] |
| Appearance | Colorless to pale yellow liquid | -- |
| Solubility | Soluble in DCM, THF, Ethanol, Ethyl Acetate | -- |
| Flash Point | > 60 °C (Predicted) | -- |
| Stability | Air-sensitive (aldehyde oxidation); Store under | -- |
Synthetic Methodologies
Researchers typically access this compound via two primary routes: the classical Stork Enamine Alkylation (for bulk availability) or Ozonolysis (for high-purity, laboratory-scale preparation).
Protocol A: The Enamine Alkylation Route (Classical)
This method utilizes the reactivity of enamines to introduce the acetate chain onto isobutyraldehyde.
-
Mechanism: Stork Enamine Alkylation.
-
Precursors: Isobutyraldehyde, Pyrrolidine, Ethyl Bromoacetate.
Step-by-Step Workflow:
-
Enamine Formation: React isobutyraldehyde (1.0 eq) with pyrrolidine (1.1 eq) in toluene under reflux with a Dean-Stark trap to remove water. Distill the resulting N-(2-methylprop-1-enyl)pyrrolidine.
-
Alkylation: Dissolve the enamine in anhydrous acetonitrile or dioxane. Add ethyl bromoacetate (1.0 eq) dropwise at 0°C.
-
Hydrolysis: Heat the mixture to 60–80°C for 4 hours. Add water/acetic acid buffer (pH 4–5) and reflux for 1 hour to hydrolyze the iminium intermediate.
-
Workup: Extract with diethyl ether, wash with brine, dry over
, and distill under reduced pressure (72–74°C @ 10 mmHg).
Protocol B: The Ozonolysis Route (High Purity)
This method is preferred in total synthesis (e.g., synthesis of Aplydactone) due to milder conditions and cleaner product profiles [2].
-
Precursor: Ethyl 3,3-dimethylpent-4-enoate (derived from Johnson-Claisen rearrangement of 3-methylbut-2-en-1-ol).
Step-by-Step Workflow:
-
Setup: Dissolve ethyl 3,3-dimethylpent-4-enoate (21.5 g, 138 mmol) in a mixture of
(4:1, 500 mL). -
Ozonolysis: Cool to –78°C. Bubble ozone (
) through the solution until a persistent blue color is observed (~2 hours). -
Quench: Purge with
for 15 minutes to remove excess ozone. -
Reduction: Add Triphenylphosphine (
, 1.7 eq) or Dimethyl Sulfide (DMS, 5.0 eq) at –78°C. -
Warming: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the aldehyde.
Visualization: Synthesis & Reactivity
The following diagram illustrates the synthesis of CAS 50891-56-0 and its divergent transformation into key heterocyclic scaffolds.
Figure 1: Synthetic pathways to Ethyl 3,3-dimethyl-4-oxobutanoate and its downstream utility in heterocycle generation.
Applications in Drug Discovery
Synthesis of Gem-Dimethyl Heterocycles
The primary utility of CAS 50891-56-0 is as a "masked" 1,4-dicarbonyl system. Because the aldehyde is more reactive than the ester, regioselective condensations are highly predictable.
-
Pyrazoles: Reaction with hydrazines (
) yields 3,3-dimethyl-dihydro-pyrazol-5-ones or fully aromatic pyrazoles depending on oxidation conditions. These cores are ubiquitous in kinase inhibitors (e.g., p38 MAP kinase inhibitors). -
Pyrroles (Paal-Knorr): Condensation with primary amines (
) under acidic catalysis (AcOH) cyclizes to form pyrrole-2-carboxylates. The gem-dimethyl group at the 4-position of the pyrrole ring provides steric protection against metabolic attack.
Natural Product Synthesis
The compound serves as a pivotal intermediate in the total synthesis of complex terpenes.
-
Case Study: In the synthesis of Lineatin (a pheromone) and Aplydactone (a marine natural product), the oxidative cleavage of a gem-dimethyl alkene to this aldehyde-ester allowed for the precise construction of the quaternary carbon center required for biological activity [1, 2].
Handling and Stability
-
Storage: The aldehyde moiety is susceptible to air oxidation to the corresponding carboxylic acid (Ethyl 3,3-dimethylsuccinate). It must be stored under an inert atmosphere (Argon/Nitrogen) at low temperatures (2–8°C).
-
Safety:
-
GHS Classification: Warning.
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
PPE: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of vapors.
-
References
-
Opitz, G., et al. (Cited in Attempts on the Synthesis of the Pheromone Component Lineatin). International Centre of Insect Physiology and Ecology Research.
-
Meier, R., & Trauner, D. (2017).[2] Biomimetic and Non-Biomimetic Synthesis of the Ladderane Natural Product (±)-Aplydactone. Ludwig-Maximilians-Universität München.
-
BenchChem. (2025).[3] Ethyl 4-oxobutanoate in Organic Synthesis: Application Notes.
-
Organic Syntheses. (2014). General Procedure for Stork Enamine Alkylation.
